![molecular formula C13H16ClN3O2S2 B2360602 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole CAS No. 2097919-61-2](/img/structure/B2360602.png)

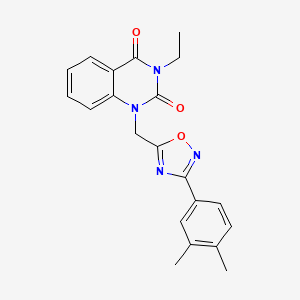

4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C13H16ClN3O2S2 and its molecular weight is 345.86. The purity is usually 95%.

BenchChem offers high-quality 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceuticals: Kinase Inhibition

This compound may serve as a kinase inhibitor , a type of drug that blocks certain enzymes called kinases. Kinases are involved in many cell functions, including metabolism, cell signaling, protein regulation, cellular transport, and secretory processes. Inhibitors targeting these enzymes can be crucial in treating diseases such as cancer, where abnormal kinase activity is often observed .

Material Science: Organic Semiconductors

Thieno[3,2-c]pyridine derivatives have been explored for their electronic properties, which could make them suitable for use in organic semiconductors. These materials are used in the production of organic light-emitting diodes (OLEDs), solar cells, and transistors .

Chemical Synthesis: Building Blocks

The sulfonyl and pyrazole groups present in the compound suggest its utility as a building block in chemical synthesis. It could be used to synthesize a wide range of heterocyclic compounds, which are a staple in medicinal chemistry for creating drugs with various therapeutic effects .

Cancer Research: Apoptosis Induction

Compounds similar to the one have been shown to induce apoptosis in cancer cells. This process of programmed cell death is a promising avenue for cancer treatment, as it can selectively target and kill cancerous cells .

Biochemistry: Enzyme Activity Modulation

The compound could be used to modulate enzyme activity in biochemical assays. By binding to the active sites of enzymes, it can either inhibit or enhance their activity, which is useful in understanding metabolic pathways and disease mechanisms .

Neuroscience: Neuroprotection

Given the structural complexity and potential biological activity, derivatives of this compound might be explored for neuroprotective properties. They could help in understanding neurodegenerative diseases and developing treatments by protecting neuronal cells from damage .

Agriculture: Pesticide Development

The pyrazole moiety is often found in pesticides. This compound could be investigated for its potential use in developing new pesticides that are more effective and environmentally friendly .

Environmental Science: Pollutant Removal

Lastly, the compound’s structure suggests potential applications in environmental science, such as the removal of pollutants from water. Its ability to bind with various substances could be harnessed to capture and neutralize toxic materials .

properties

IUPAC Name |

2-chloro-5-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3O2S2/c1-8-13(9(2)16(3)15-8)21(18,19)17-5-4-11-10(7-17)6-12(14)20-11/h6H,4-5,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRGJJZOLJMJFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2360523.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2360527.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2360529.png)

![N-[2-(4-Methoxy-N-methylanilino)ethyl]-N-methylprop-2-enamide](/img/structure/B2360533.png)

![2-(isobutylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2360534.png)

![2-(2,5-dimethylphenyl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2360535.png)

![1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2360538.png)